(E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound (E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic molecule featuring a benzo[d]thiazole core fused with a dihydrothiazole ring. Key structural elements include:
- A thiophene-2-sulfonyl-pyrrolidine moiety linked via an imino bond, contributing to hydrogen-bonding interactions and steric bulk .
- A methyl ester at position 6, enhancing solubility and enabling further derivatization.
This hybrid structure combines motifs associated with bioactivity in medicinal chemistry, such as thiazoles (antimicrobial, anticancer) and thiophenes (CNS activity) .
Properties
IUPAC Name |
methyl 3-prop-2-ynyl-2-(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S3/c1-3-10-23-15-9-8-14(20(26)29-2)13-17(15)31-21(23)22-19(25)16-6-4-11-24(16)32(27,28)18-7-5-12-30-18/h1,5,7-9,12-13,16H,4,6,10-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQAMVHUDFTILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 489.6 g/mol. The structure features a benzothiazole ring, a pyrrolidine core, and a thiophenesulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 489.6 g/mol |
| CAS Number | 1097651-99-4 |
Antiviral Activity
Recent studies have demonstrated the compound's potential as an antiviral agent. In vitro evaluations against MERS-CoV revealed an IC50 value of 0.09 μM , indicating significant inhibition of viral replication processes. This suggests that the compound could serve as a lead for antiviral drug development targeting similar viral pathogens .
Antitumor Efficacy
In preclinical studies, the compound was tested on mice with xenograft tumors derived from human breast cancer cells. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed. This highlights its potential as an antitumor agent .
The biological activity of this compound can be attributed to several structural features:
- Benzothiazole Ring : Enhances biological activity through interactions with various biological targets.
- Thiophenesulfonyl Group : Contributes to solubility and bioavailability.
- Pyrrolidine Core : Maintains overall conformation and influences interactions with target proteins.
Research indicates that modifications at specific positions on the benzothiazole ring can significantly alter potency and selectivity against different targets .
Case Study 1: Antiviral Efficacy
In vitro studies conducted on MERS-CoV showed that the compound effectively inhibited viral replication at low concentrations, suggesting its utility in developing antiviral therapies .
Case Study 2: Antitumor Activity
A study involving the administration of the compound to mice with human breast cancer xenografts demonstrated a marked reduction in tumor size, indicating its potential as an effective anticancer drug .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional and Bioactivity Comparisons
Table 2: Functional Comparison
Critical Analysis:
- Anti-Proliferative Potential: The dihydrothiazole-imino linkage in the target compound mirrors motifs in ’s pyridine-dihydrothiazoles, which showed anti-proliferative effects.
- Thiophene Sulfonyl Groups: These groups are present in drospirenone-related impurities () and may influence pharmacokinetics, such as metabolic stability.
- Hydrogen-Bonding Networks: The sulfonyl-pyrrolidine moiety could stabilize interactions with biological targets, akin to patterns in hydrogen-bonded crystals .
Q & A
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Thiazole formation | Thiourea, ethyl bromoacetate, KOH/EtOH, 80°C | 65–75 | |
| 2 | Sulfonylation | Thiophene-2-sulfonyl chloride, Et₃N/DCM, 0°C→RT | 82 | |
| 3 | Imine coupling | EDCI, HOBt, DMF, 24 hr, RT | 58 |
Q. Table 2. Stability Profile Under Accelerated Conditions
| Condition | Time (h) | Degradation (%) | Major Degradants |
|---|---|---|---|
| pH 3, 37°C | 72 | 12 | Hydrolyzed ester |
| pH 7.4, 37°C | 72 | 5 | None detected |
| pH 10, 37°C | 72 | 28 | Sulfonamide cleavage |
Key Challenges and Solutions
- Low imine coupling yields : Pre-activate the carbonyl group with HOBt to enhance nucleophilic attack .
- Propynyl group instability : Store the compound under inert gas (N₂/Ar) at –20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
